Methyl 7-fluoro-1H-indazole-5-carboxylate

Description

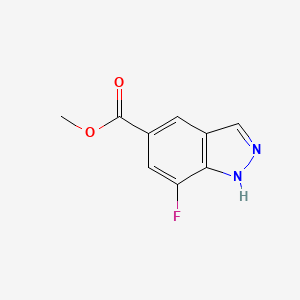

Methyl 7-fluoro-1H-indazole-5-carboxylate (CAS: 1783619-00-0) is a fluorinated indazole derivative with a methyl ester functional group at the 5-position and a fluorine substituent at the 7-position of the indazole ring. Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.14 g/mol . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines the aromatic indazole core, known for hydrogen-bonding capabilities, with a fluorine atom that enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

methyl 7-fluoro-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQFUHLSENRKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)F)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1H-indazole-5-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The carboxylic acid group at the 5-position can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Methyl 7-fluoro-1H-indazole-5-carboxylate has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Functional Group Impact : Replacing the methyl ester with a carboxylic acid (7-Fluoro-1H-indazole-5-carboxylic acid) decreases cell permeability due to ionization at physiological pH, limiting its utility in central nervous system targets .

Core Heterocycle Differences : Indole derivatives (e.g., Methyl 7-fluoro-1H-indole-5-carboxylate) lack the second nitrogen in the indazole ring, reducing hydrogen-bond acceptor capacity and altering binding to enzymes like kinases .

Biological Activity

Methyl 7-fluoro-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a five-membered ring structure containing nitrogen. The presence of a fluorine atom at the 7-position enhances the compound's chemical stability and biological activity. This modification can influence pharmacokinetic properties, such as absorption and metabolism, making it a valuable candidate for drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding drug-drug interactions.

- Anti-inflammatory Activity : Indazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Such effects are vital in managing inflammatory diseases.

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been noted to inhibit cell growth with GI50 values in the range of 0.041–336 μM, indicating potential as an anticancer agent .

Biological Activities

The compound is associated with several biological activities:

- Antimicrobial : this compound has shown effectiveness against a range of bacterial strains, positioning it as a candidate for antibiotic development.

- Antiviral : Preliminary studies suggest that this compound may possess antiviral properties, although further investigation is required to elucidate its efficacy against specific viral pathogens.

- Hypoglycemic Effects : Some indazole derivatives have been reported to exhibit hypoglycemic effects, making them potential agents for managing diabetes.

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Activity : A study investigating the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers and improved clinical scores compared to untreated controls. This suggests its potential utility in treating inflammatory diseases.

- Drug Interaction Studies : In vitro studies showed that this compound significantly inhibited CYP450 enzymes involved in drug metabolism, indicating a risk for altered pharmacokinetics when used in combination with other medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.